Epsilon-V1-2

Description

Propriétés

IUPAC Name |

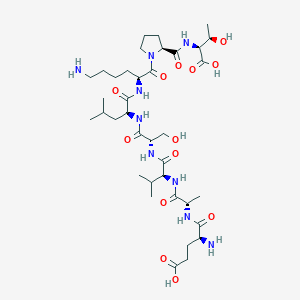

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTBAGOTDJPUJV-XMTFRXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epsilon-V1-2: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Epsilon-V1-2 is a peptide-based specific inhibitor of protein kinase C epsilon (PKCε). Its mechanism of action is centered on the disruption of the interaction between PKCε and its anchoring protein, the Receptor for Activated C-Kinase (RACK), thereby preventing the translocation and subsequent activation of PKCε. This inhibitory action modulates a variety of downstream signaling pathways, impacting physiological processes such as smooth muscle contraction, cardioprotection, and ion channel regulation. This document provides a comprehensive overview of the known mechanisms of this compound, supported by experimental data and methodologies.

Introduction to this compound

This compound is a peptide sequence derived from the first variable region (V1) of the regulatory domain of PKCε.[1] It acts as a specific antagonist to PKCε by mimicking the binding site for RACK.[2][3] By competitively inhibiting the binding of PKCε to RACK, this compound effectively prevents the translocation of the kinase to its sites of action, thereby blocking its ability to phosphorylate downstream target proteins.[1][2]

Core Mechanism of Action: Inhibition of PKCε Translocation

The primary mechanism of this compound is the inhibition of PKCε translocation. Upon cellular stimulation, PKCε translocates to specific subcellular compartments where its substrates are located. This translocation is mediated by its binding to RACKs. This compound, by virtue of its sequence homology to the RACK-binding site on PKCε, competitively inhibits this interaction.[2] This prevents the localization of PKCε to its target proteins, thus inhibiting its signaling cascade.

Figure 1: Mechanism of PKCε inhibition by this compound.

Key Signaling Pathways and Physiological Roles

Regulation of Myometrial Contraction

This compound has been shown to play a role in the regulation of uterine myometrium contraction. The PKCε/h1 calponin pathway is implicated in this process.[1] In mouse myometrial strips, activation of PKCε by Ψ-RACK (a PKCε activator) leads to increased contraction. Treatment with this compound reduces the amplitude of these contractions, suggesting that PKCε activity is necessary for this contractile response.[1] This effect is attributed to the modulation of h1 calponin phosphorylation by PKCε.[1]

Experimental Workflow:

Figure 2: Experimental workflow for studying myometrial contraction.

Cardioprotection

This compound has been utilized to demonstrate the cardioprotective role of PKCε. Activation of PKCε is associated with preconditioning, a mechanism that protects the heart from ischemic damage.[4] Studies have shown that κ-opioid and α-adrenergic receptor-dependent cardioprotection involves the translocation of PKCε to the myofilaments.[4] This leads to the phosphorylation of myofibrillar proteins such as troponin I (TnI) and C-protein, and a reduction in actomyosin Mg2+-ATPase activity.[4] The use of this compound as a PKCε-specific antagonist abolishes these cardioprotective effects, confirming the central role of PKCε in this process.[4]

Signaling Pathway:

Figure 3: PKCε signaling pathway in cardioprotection.

Regulation of CFTR

This compound has been instrumental in elucidating the role of PKCε in regulating the cystic fibrosis transmembrane conductance regulator (CFTR). In Calu-3 cells, treatment with vasoactive intestinal peptide (VIP) can recover ozone stress-mediated CFTR dysfunction through a PKC signaling pathway. The use of this compound reduces the surface expression of CFTR in the presence of VIP, indicating that PKCε is involved in modulating CFTR membrane stability.[5]

Quantitative Data Summary

| Study Area | Model System | Treatment | Concentration | Outcome | Reference |

| Myometrial Contraction | Mouse myometrium strips | This compound | 10-9 mol/L | Reduced amplitude of Ψ-RACK-induced contraction. | [1] |

| CFTR Regulation | Calu-3 cells | This compound | Not specified | Reduced surface expression of CFTR in the presence of VIP. | [5] |

| Cardioprotection | Cultured cardiac myocytes | This compound peptide | Not specified | Abolished preconditioning effects. | [4] |

Experimental Protocols

Myometrial Strip Contraction Assay[1]

-

Tissue Preparation: Myometrial strips are isolated from mice at a specific day of pregnancy.

-

Experimental Setup: Strips are mounted in an organ bath containing Krebs solution, bubbled with 95% O2 and 5% CO2 at 37°C.

-

Treatment: Strips are treated with various agents:

-

Control: Krebs solution.

-

PKCε activation: 10-9 mol/L Ψ-RACK.

-

PKCε inhibition: 10-9 mol/L this compound.

-

Combined: Ψ-RACK + this compound.

-

-

Data Acquisition: The contractile activity of the myometrium strips is recorded.

-

Biochemical Analysis: Following the contraction recording, the expression levels of h1 calponin and phosphorylated h1 calponin are determined by Western blot.

Western Blot for Protein Phosphorylation[1]

-

Protein Extraction: Proteins are extracted from the treated myometrial strips.

-

SDS-PAGE: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total h1 calponin and phospho-h1 calponin, followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

-

Quantification: The band intensities are quantified to determine the ratio of phosphorylated protein to total protein.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of PKCε in various cellular processes. Its mechanism of action, through the inhibition of PKCε translocation, has been demonstrated in the contexts of smooth muscle contraction, cardioprotection, and ion channel regulation. The experimental data consistently show that this compound effectively antagonizes PKCε-mediated effects. Further research utilizing this inhibitor will likely continue to uncover novel functions of the PKCε signaling pathway.

References

- 1. Phosphorylation of h1 Calponin by PKC epsilon may contribute to facilitate the contraction of uterine myometrium in mice during pregnancy and labor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

Epsilon-V1-2 (εPKC V1-2): A Technical Guide to a Selective PKCε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-V1-2 (εPKC V1-2), also known by its amino acid sequence EAVSLKPT, is a highly selective, cell-permeable peptide inhibitor of protein kinase C epsilon (PKCε).[1][2] It functions by disrupting the specific protein-protein interaction between PKCε and its anchoring protein, the receptor for activated C kinase 2 (RACK2).[2][3] This targeted inhibition of PKCε translocation prevents its activation and subsequent downstream signaling, making this compound a valuable tool for investigating the physiological and pathological roles of the PKCε isoenzyme. This guide provides a comprehensive overview of this compound, including its mechanism of action, biophysical properties, and its application in various experimental models.

Core Concepts and Mechanism of Action

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways. The epsilon isoform, PKCε, is implicated in diverse processes such as cell growth, differentiation, apoptosis, and inflammation.[3] The biological activity of PKCε is tightly regulated by its subcellular localization. Activation of PKCε requires its translocation from the cytosol to specific cellular compartments, a process mediated by its interaction with anchoring proteins known as Receptors for Activated C Kinase (RACKs).

This compound is a synthetic octapeptide (EAVSLKPT) derived from the V1 region of PKCε, the region responsible for binding to RACK2.[2][3] By mimicking this binding domain, this compound competitively inhibits the interaction between PKCε and RACK2. This disruption prevents the translocation of PKCε to its sites of action, thereby selectively blocking its activation without affecting other PKC isoforms such as α, β, and δ.[1]

Signaling Pathway of PKCε Inhibition by this compound

Caption: this compound competitively inhibits the binding of PKCε to RACK2, preventing its translocation and activation.

Physicochemical Properties and Formulations

| Property | Value | Reference |

| Sequence | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT) | [2] |

| Molecular Formula | C37H65N9O13 | [2] |

| Molecular Weight | 844.0 g/mol | [2] |

| Purity | Typically ≥97% | |

| Formulation | Commonly supplied as a lyophilized powder, sometimes as a trifluoroacetate salt. | [2] |

| Solubility | Soluble in water. | [1] |

| Storage | Store lyophilized peptide at -20°C to -80°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] |

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.

Table 3.1: In Vitro Efficacy

| Cell Type | Experimental Model | This compound Concentration | Observed Effect | Reference |

| Rat Cardiomyocytes | Oleic acid-induced gap junction disassembly | 1 µM (24 hours) | Significantly inhibited Connexin 43 (Cx43) Ser368 phosphorylation and prevented gap junction disassembly. | [1] |

Table 3.2: In Vivo Efficacy

| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |

| Murine (C57BL/6J mice with FVB mice heart transplant) | Heterotopic Cardiac Allograft Rejection | 20 mg/kg/day via osmotic pumps for 4 weeks | Significantly improved the beating score of the cardiac graft, reduced infiltration of macrophages and T cells, and decreased parenchymal fibrosis. Almost abolished the rise in pro-fibrotic cytokine TGF-β and monocyte recruiting chemokine MCP-1 levels. | [1] |

Experimental Protocols

The following sections provide summaries of experimental methodologies where this compound has been utilized. Disclaimer: These are not complete, step-by-step protocols. For detailed procedures, please consult the original research articles.

In Vitro PKCε Translocation Assay

A common method to assess the inhibitory activity of this compound is to measure its effect on the translocation of PKCε from the cytosol to the plasma membrane upon cellular stimulation.

Generalized Workflow:

Caption: A generalized workflow for assessing PKCε translocation inhibition by this compound.

Method Summary:

-

Cell Culture: Plate cells of interest (e.g., neonatal rat ventricular myocytes) onto glass coverslips.

-

Peptide Incubation: Pre-incubate cells with the desired concentration of this compound or a control peptide for a specified duration.

-

Stimulation: Treat the cells with a PKCε activator (e.g., phorbol 12-myristate 13-acetate (PMA) or a specific agonist) to induce translocation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunofluorescence: Incubate the cells with a primary antibody specific for PKCε, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using confocal microscopy and quantify the fluorescence intensity of PKCε at the plasma membrane versus the cytosol. A reduction in membrane-associated PKCε in the this compound treated group compared to the control indicates inhibitory activity.

In Vivo Murine Heterotopic Cardiac Transplantation Model

This model is used to study allograft rejection and the effects of immunosuppressive agents.

Method Summary:

-

Animal Subjects: Use two different strains of mice as donor and recipient to induce an immune response (e.g., FVB donor and C57BL/6 recipient).

-

Surgical Procedure:

-

Anesthetize both donor and recipient mice.

-

Harvest the heart from the donor mouse.

-

Perform a heterotopic cardiac transplant into the recipient mouse, typically in the abdominal or cervical region. This involves anastomosing the donor aorta and pulmonary artery to the recipient's major blood vessels.

-

-

This compound Administration:

-

Load an osmotic minipump with this compound at the desired concentration (e.g., to deliver 20 mg/kg/day).[1]

-

Implant the minipump subcutaneously in the recipient mouse.

-

-

Monitoring and Assessment:

-

Monitor the viability of the transplanted heart daily by palpation to assess the heartbeat (beating score).

-

At the end of the study period, euthanize the animals and harvest the cardiac grafts.

-

Perform histological analysis to assess immune cell infiltration (e.g., macrophages and T cells) and fibrosis.

-

Conduct molecular analysis (e.g., quantitative PCR or ELISA) to measure the expression of inflammatory and fibrotic markers.

-

Clinical Development

As of the latest available information, there are no registered clinical trials for the this compound peptide inhibitor. Its use has been confined to preclinical research to elucidate the role of PKCε in various disease models.

Conclusion

This compound is a potent and selective tool for the in vitro and in vivo inhibition of PKCε. Its specific mechanism of action, by disrupting the PKCε-RACK2 interaction, allows for targeted investigation of this key signaling molecule. The data and methodologies summarized in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research may explore the therapeutic potential of targeting the PKCε pathway with molecules like this compound in inflammatory and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for Utilizing Epsilon-V1-2 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Epsilon-V1-2 peptide, a specific inhibitor of Protein Kinase C epsilon (PKCε), in in vitro kinase assays. This document is intended for researchers, scientists, and professionals in drug development who are investigating PKCε signaling pathways and screening for potential modulators of its activity.

Introduction to PKCε and the this compound Inhibitor

Protein Kinase C epsilon (PKCε) is a member of the novel PKC subfamily and a critical mediator in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKCε has been implicated in numerous diseases, including cancer and cardiovascular conditions, making it a significant target for therapeutic intervention.

The this compound peptide is a highly specific inhibitor of PKCε.[1][2] Derived from residues 14-21 of PKCε, this peptide functions by disrupting the interaction between PKCε and its receptor for activated C-kinase (RACK), thereby preventing the translocation and activation of PKCε.[1] Its specificity allows for the targeted investigation of PKCε function in complex biological systems.

In Vitro Kinase Assay Protocol for PKCε Inhibition by this compound

This protocol outlines the steps for a non-radioactive in vitro kinase assay to measure the activity of PKCε and its inhibition by the this compound peptide.

Materials and Reagents:

-

Recombinant active PKCε enzyme

-

PKCε substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

This compound inhibitor peptide

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or similar non-radioactive detection system)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Experimental Workflow:

The overall experimental workflow for the in vitro kinase assay is depicted below.

Caption: Experimental workflow for the this compound in vitro kinase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of the this compound peptide in Kinase Assay Buffer to achieve the desired final concentrations.

-

Prepare a solution of recombinant PKCε in Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a solution of the PKCε substrate in Kinase Assay Buffer.

-

Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the Km for ATP for PKCε, if known, or optimized.

-

-

Kinase Reaction Setup (per well of a 96-well plate):

-

Add 5 µL of the appropriate this compound dilution or vehicle control (for no inhibitor and positive control wells) to each well.

-

Add 10 µL of the PKCε substrate solution.

-

Add 10 µL of the PKCε enzyme solution to all wells except the "no enzyme" negative control. For the negative control, add 10 µL of Kinase Assay Buffer.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiation and Incubation of Kinase Reaction:

-

Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Signal Detection (using ADP-Glo™ Assay as an example):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to allow for the conversion of unconsumed ATP to ADP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Presentation and Analysis

The quantitative data from the in vitro kinase assay can be summarized in a table for clear comparison. The primary endpoint is the percentage of PKCε inhibition by the this compound peptide.

Table 1: Inhibition of PKCε Activity by this compound Peptide

| This compound Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 0 (No Inhibitor) | 150,000 | 0 |

| 0.01 | 135,000 | 10 |

| 0.1 | 105,000 | 30 |

| 1 | 75,000 | 50 |

| 10 | 30,000 | 80 |

| 100 | 15,000 | 90 |

| No Enzyme Control | 5,000 | - |

Calculation of Percent Inhibition:

% Inhibition = [1 - (RLUinhibitor - RLUno enzyme) / (RLUno inhibitor - RLUno enzyme)] * 100

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

The this compound peptide specifically inhibits PKCε by preventing its translocation to the appropriate cellular compartment, a crucial step for its activation. This is achieved by disrupting the binding of PKCε to its anchoring protein, RACK2.[1]

Caption: Mechanism of PKCε inhibition by the this compound peptide.

The this compound peptide is a valuable tool for the specific investigation of PKCε-mediated signaling. The provided protocol for an in vitro kinase assay offers a robust framework for quantifying the inhibitory activity of this peptide and for screening potential small molecule modulators of PKCε. Careful optimization of assay conditions is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Epsilon-V1-2 in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-V1-2 is a selective peptide inhibitor of protein kinase C epsilon (PKCε), a member of the novel PKC subfamily.[1] PKCε is a crucial signaling molecule implicated in a variety of cellular processes, including cell proliferation, differentiation, survival, and migration.[2] Overexpression and aberrant activity of PKCε have been linked to the development and progression of various cancers, making it a promising target for therapeutic intervention.[1][2] this compound exerts its inhibitory effect by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C Kinase 2 (RACK2), thereby preventing the translocation and activation of PKCε. This targeted mode of action makes this compound a valuable tool for investigating the specific roles of PKCε in cellular signaling and a potential candidate for drug development.

These application notes provide detailed protocols for the use of this compound in cultured cells, guidance on data interpretation, and a summary of its effects on key signaling pathways.

Data Presentation

| Parameter | Value | Cell Type | Assay | Reference |

| Effective Concentration | 1 µM | Cardiomyocytes | Inhibition of Oleic Acid-Induced Effects | --INVALID-LINK-- |

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For detailed, cell-line-specific protocols, refer to resources such as the ATCC cell culture guide.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound peptide

-

Sterile nuclease-free water or a suitable buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial containing the lyophilized this compound peptide to ensure the powder is at the bottom.

-

Reconstitute the peptide in sterile nuclease-free water or a suitable buffer to a stock concentration of 1 mM.

-

Gently vortex or pipette to dissolve the peptide completely.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

-

Cultured cells in multi-well plates, flasks, or dishes

-

Complete culture medium

-

This compound stock solution (from Protocol 1)

-

Vehicle control (the same solvent used to dissolve this compound)

Procedure:

-

Seed the cells at the desired density in the appropriate culture vessel and allow them to adhere and grow overnight.

-

The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A typical starting concentration range for dose-response experiments is 0.1 µM to 10 µM.

-

Include a vehicle-only control group to account for any effects of the solvent.

-

Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours), depending on the specific assay.

-

Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plate reader

Procedure:

-

After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Visualizations

This compound, by inhibiting PKCε, can modulate several downstream signaling pathways that are critical in cancer development and progression. PKCε is known to activate pro-survival and proliferative pathways such as the Akt and ERK signaling cascades.[1]

PKCε Signaling Pathway

Caption: PKCε signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for evaluating the effects of this compound.

References

Application of Epsilon-V1-2 in Cardiac Hypertrophy Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload from conditions like hypertension. However, sustained hypertrophy often transitions to pathological remodeling, leading to heart failure. The epsilon isoform of Protein Kinase C (εPKC) has been identified as a key player in the signaling pathways that drive this pathological progression. Epsilon-V1-2 (εV1-2) is a highly selective, cell-permeable peptide inhibitor of εPKC. It functions by preventing the translocation of εPKC to its receptor for activated C-kinase (RACK), a crucial step for its activation. These application notes provide a comprehensive overview and detailed protocols for the use of εV1-2 in a preclinical model of hypertension-induced cardiac hypertrophy and heart failure.

Mechanism of Action of εV1-2

εV1-2 is a synthetic peptide derived from the V1 region of εPKC. Its mechanism of action is based on the inhibition of the protein-protein interaction between εPKC and its specific anchoring protein, RACK2. Upon stimulation by agonists such as angiotensin II or endothelin-1, εPKC translocates from the cytosol to specific subcellular compartments where RACKs are located. This translocation is a prerequisite for εPKC to phosphorylate its downstream targets. By competitively binding to the RACK binding site on εPKC, εV1-2 prevents this translocation, thereby selectively inhibiting the activation and downstream signaling of εPKC.[1]

Signaling Pathway of εPKC in Cardiac Hypertrophy

In cardiac myocytes, hypertrophic stimuli such as angiotensin II, acting through Gq-coupled receptors, lead to the activation of Phospholipase C (PLC).[2] PLC, in turn, generates diacylglycerol (DAG), a potent activator of novel PKCs, including εPKC.[2] Once activated and translocated, εPKC can phosphorylate a number of downstream targets that contribute to the hypertrophic phenotype. One of the key downstream pathways involves the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2).[3] The εPKC-ERK1/2 signaling axis is implicated in the regulation of gene expression and protein synthesis that underlie cardiomyocyte growth. Furthermore, εPKC is involved in pathological cardiac remodeling through its role in promoting cardiac fibrosis.[4]

Data Presentation

The following tables summarize the quantitative data from a study utilizing εV1-2 in a Dahl salt-sensitive rat model of hypertension-induced heart failure.[5][6]

Table 1: Effect of εV1-2 on Survival in Hypertensive Dahl Salt-Sensitive Rats

| Treatment Group | Mean Survival (days) | % Increase in Mean Survival vs. Saline |

| Saline Control | 123 ± 3 | - |

| εV1-2 (3 mg/kg/day) | 154 ± 7 | 25.2% |

| Olmesartan | 149 ± 5 | 21.1% |

| Olmesartan + εV1-2 | 197 ± 14 | 60.2% |

Table 2: Effect of εV1-2 on Cardiac Function at 17 Weeks

| Treatment Group | Fractional Shortening (%) |

| Saline Control | 41 ± 6 |

| εV1-2 (3 mg/kg/day) | 58 ± 2 |

| Olmesartan | 53 ± 2 |

Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are based on the successful application of εV1-2 in a rat model of cardiac hypertrophy and heart failure, supplemented with standard laboratory procedures.[5][6]

Experimental Workflow Overview

Protocol 1: Induction of Cardiac Hypertrophy in Dahl Salt-Sensitive Rats

-

Animal Model : Use male Dahl salt-sensitive rats.

-

Diet : At 6 weeks of age, switch the rats from a standard chow to a high-salt diet containing 8% NaCl.[5][6]

-

Duration : Maintain the rats on the high-salt diet. Compensatory cardiac hypertrophy is typically observed by 11 weeks of age, with progression to heart failure around 17 weeks.[5][6]

-

Controls : Age-matched Dahl salt-sensitive rats maintained on a normal salt diet should be used as controls.

Protocol 2: Preparation and Administration of εV1-2

-

Peptide Solubilization :

-

εV1-2 is a peptide and its solubility should be tested in a small aliquot first.

-

Based on general peptide handling guidelines, first attempt to dissolve εV1-2 in sterile, distilled water.[7]

-

If solubility is limited, a small amount of an appropriate solvent like dilute acetic acid can be used, followed by dilution in a buffered solution to the final desired concentration. Ensure the final solution is sterile and compatible with in vivo administration.[8][9]

-

-

Osmotic Pump Preparation :

-

Use Alzet osmotic pumps appropriate for the size of the rat and the duration of the study (e.g., a 6-week pump).

-

Under sterile conditions, fill the osmotic pumps with the εV1-2 solution at a concentration calculated to deliver the desired dose (e.g., 3 mg/kg/day).[6]

-

Incubate the filled pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate pumping upon implantation.

-

-

Surgical Implantation of Osmotic Pump :

-

Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).

-

Shave and sterilize the skin on the back, slightly posterior to the scapulae.

-

Make a small incision and create a subcutaneous pocket using blunt dissection.[5]

-

Insert the primed osmotic pump into the pocket, delivery portal first.

-

Close the incision with wound clips or sutures.

-

Provide post-operative analgesia as per approved institutional animal care guidelines.

-

Protocol 3: Assessment of Cardiac Function by Echocardiography

-

Anesthesia : Lightly anesthetize the rats with isoflurane (1-2%) to minimize effects on cardiac function.

-

Imaging : Use a high-frequency ultrasound system with a transducer appropriate for rodents.

-

Procedure :

-

Obtain two-dimensional images in the parasternal long-axis and short-axis views.

-

From the short-axis view at the level of the papillary muscles, acquire M-mode images.

-

Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

-

-

Calculation of Fractional Shortening (FS) :

-

FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.[6]

-

Perform serial measurements (e.g., at baseline, and at various time points during and after treatment) to monitor the progression of cardiac dysfunction.

-

Protocol 4: Histological Analysis of Cardiac Fibrosis and Cardiomyocyte Size

-

Tissue Collection and Preparation :

-

At the study endpoint, euthanize the rats and excise the hearts.

-

Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm thick sections.

-

-

Staining for Fibrosis :

-

Perform Masson's trichrome or Picrosirius red staining to visualize collagen deposition (fibrosis).

-

Capture images of the stained sections using a light microscope.

-

-

Quantification of Fibrosis :

-

Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (stained blue with Masson's trichrome or red with Picrosirius red) as a percentage of the total myocardial area.

-

-

Staining for Cardiomyocyte Cross-Sectional Area :

-

Stain sections with hematoxylin and eosin (H&E) or with a fluorescent dye like wheat germ agglutinin to delineate cell membranes.[10]

-

-

Quantification of Cardiomyocyte Size :

Protocol 5: Analysis of Hypertrophic Gene Markers

-

RNA Extraction :

-

At the study endpoint, collect ventricular tissue and immediately snap-freeze in liquid nitrogen.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent).

-

-

Quantitative Real-Time PCR (qRT-PCR) :

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using specific primers for hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

Normalize the expression of the target genes to a suitable housekeeping gene (e.g., GAPDH).

-

Although direct quantitative data for εV1-2's effect on these markers is not provided in the cited literature, inhibition of the hypertrophic signaling pathway would be expected to attenuate their upregulation.[12][13]

-

Conclusion

The selective εPKC inhibitor, εV1-2, represents a valuable pharmacological tool for investigating the role of εPKC in cardiac hypertrophy and its progression to heart failure. The protocols outlined here provide a framework for utilizing εV1-2 in a clinically relevant animal model to assess its therapeutic potential. The available data strongly suggest that inhibition of εPKC can improve cardiac function and survival, making this a promising area for further research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PKCα regulates the hypertrophic growth of cardiomyocytes through extracellular signal–regulated kinase1/2 (ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of ε-Protein Kinase C Attenuates Cardiac Fibrosis and Dysfunction in Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tissue angiotensin II during progression or ventricular hypertrophy to heart failure in hypertensive rats; differential effects on PKC epsilon and PKC beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 9. biocat.com [biocat.com]

- 10. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Differential regulation of cardiac ANP and BNP mRNA in different stages of experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Epsilon-V1-2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-V1-2 is a selective peptide inhibitor of Protein Kinase C epsilon (PKCε), a member of the novel PKC subfamily.[1] PKCε is a critical signaling molecule that is frequently overexpressed in a wide range of solid tumors, including prostate, lung, and breast cancers.[2][3] Its overexpression is often correlated with aggressive tumor phenotypes and poor patient outcomes.[4][5] this compound acts by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C Kinase (RACK2), thereby inhibiting its translocation and downstream signaling.[1] This targeted inhibition makes this compound a valuable tool for investigating the role of PKCε in cancer and a potential therapeutic agent.

PKCε is a key regulator of cellular processes integral to cancer progression, such as cell proliferation, survival, and apoptosis.[2][3] It exerts its pro-survival effects through the activation of downstream signaling cascades, including the Akt and MAPK/ERK pathways.[3] By inhibiting these pathways, PKCε inhibition can suppress tumor growth and induce apoptosis. Furthermore, PKCε has been shown to regulate the expression and function of Bcl-2 family proteins, further contributing to its role in apoptosis resistance.[3][6]

These application notes provide a comprehensive overview of the experimental design for utilizing this compound in cancer research, complete with detailed protocols for in vitro and in vivo studies.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of PKCε inhibition in cancer models. This data is provided to guide researchers in designing their experiments and interpreting their results when using this compound.

Table 1: In Vitro Dose-Dependent Effect of a PKCε Inhibitor on Cancer Cell Viability

| Cancer Cell Line | Inhibitor Concentration (µM) | Cell Viability (% of Control) |

| Prostate Cancer (PC-3) | 0 | 100 ± 4.5 |

| 1 | 85 ± 5.1 | |

| 5 | 62 ± 3.8 | |

| 10 | 41 ± 4.2 | |

| 20 | 25 ± 3.1 | |

| Non-Small Cell Lung Cancer (A549) | 0 | 100 ± 5.2 |

| 1 | 91 ± 4.9 | |

| 5 | 73 ± 5.5 | |

| 10 | 54 ± 4.7 | |

| 20 | 38 ± 3.9 | |

| Breast Cancer (MCF-7) | 0 | 100 ± 4.8 |

| 1 | 88 ± 5.3 | |

| 5 | 68 ± 4.1 | |

| 10 | 49 ± 3.6 | |

| 20 | 31 ± 2.9 |

Data are presented as mean ± standard deviation and are representative of typical results obtained from MTT or similar cell viability assays after 48-72 hours of treatment.

Table 2: Effect of a PKCε Inhibitor on Apoptosis in Cancer Cells

| Cancer Cell Line | Treatment | Apoptotic Cells (%) |

| Prostate Cancer (PC-3) | Control | 4.2 ± 1.1 |

| PKCε Inhibitor (10 µM) | 28.7 ± 3.5 | |

| Non-Small Cell Lung Cancer (A549) | Control | 3.8 ± 0.9 |

| PKCε Inhibitor (10 µM) | 25.4 ± 2.8 | |

| Breast Cancer (MCF-7) | Control | 5.1 ± 1.3 |

| PKCε Inhibitor (10 µM) | 32.6 ± 4.1 |

Apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment. Data are presented as mean ± standard deviation.

Table 3: In Vivo Efficacy of a PKCε Inhibitor in a Xenograft Mouse Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 |

| Vehicle Control | 1250 ± 150 |

| PKCε Inhibitor (10 mg/kg/day) | 580 ± 95 |

Tumor volumes were measured in nude mice bearing prostate cancer xenografts. Treatment was administered daily via intraperitoneal injection. Data are presented as mean ± standard deviation.

Table 4: Western Blot Analysis of Key Signaling Proteins Following PKCε Inhibition

| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |

| p-ERK1/2 | Control | 1.00 |

| PKCε Inhibitor (10 µM) | 0.35 ± 0.08 | |

| Bcl-2 | Control | 1.00 |

| PKCε Inhibitor (10 µM) | 0.48 ± 0.11 | |

| Bax | Control | 1.00 |

| PKCε Inhibitor (10 µM) | 1.75 ± 0.21 | |

| Cleaved Caspase-3 | Control | 1.00 |

| PKCε Inhibitor (10 µM) | 3.10 ± 0.45 |

Cancer cells were treated for 24 hours. Protein expression was quantified by densitometry and normalized to a loading control (e.g., β-actin). Data are presented as mean ± standard deviation.

Mandatory Visualization

Caption: this compound inhibits the PKCε-RACK2 complex, blocking downstream ERK and Akt signaling.

Caption: Experimental workflow for evaluating this compound in cancer research.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, A549, MCF-7)

-

Complete cell culture medium

-

This compound peptide

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]

Protocol 3: Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound peptide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in Protocol 2.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

References

- 1. Protein kinase C-epsilon regulates the apoptosis and survival of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C epsilon promotes de novo lipogenesis and tumor growth in prostate cancer cells by regulating the phosphorylation and nuclear translocation of pyruvate kinase isoform M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Protein Kinase C Epsilon Overexpression Is Associated With Poor Patient Outcomes in AML and Promotes Daunorubicin Resistance Through p-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase C-epsilon promotes survival of lung cancer cells by suppressing apoptosis through dysregulation of the mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase C Epsilon Overexpression Protects the Heart Against Doxorubicin-Induced Cardiotoxicity Via Activating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Epsilon-V1-2 Incubation Time: A Technical Guide for Researchers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for experiments involving the Epsilon-V1-2 peptide inhibitor. The information is presented in a question-and-answer format to directly address common issues and facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective peptide inhibitor of protein kinase C epsilon (PKCε).[1][2] It is derived from a sequence of PKCε itself and functions by competitively inhibiting the binding of PKCε to its specific anchoring protein, Receptor for Activated C-Kinase (RACK2).[1] This disruption prevents the translocation of PKCε to its sites of action, thereby inhibiting its downstream signaling pathways. PKCε is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

Based on published studies, a common starting concentration for this compound in cell-based assays is 1 µM. Incubation times can vary significantly depending on the cell type and the specific downstream effect being measured. Reported incubation times range from a few minutes to 24 hours. For initial experiments, a time course experiment is recommended to determine the optimal incubation period for your specific model system.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For reconstitution, sterile water or an appropriate buffer (e.g., PBS) is recommended. To maintain peptide integrity, it is advisable to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific instructions on solubility and storage.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No observable effect of this compound | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively block PKCε translocation and for the downstream effects to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 30 minutes, 1 hour, 4 hours, 12 hours, 24 hours) to identify the optimal window for your experimental endpoint. |

| Insufficient Concentration: The concentration of this compound may be too low to achieve significant inhibition of PKCε in your specific cell type. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the effective concentration. | |

| Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure the peptide is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. | |

| Low PKCε Expression or Activity: The cell line being used may have low endogenous levels of PKCε or the signaling pathway may not be active under the experimental conditions. | Confirm PKCε expression in your cell line using techniques like Western blotting. Stimulate the PKCε pathway with an appropriate agonist (e.g., phorbol esters) if necessary to observe the inhibitory effect. | |

| High background or off-target effects | Excessive Concentration: High concentrations of peptide inhibitors can sometimes lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |

| Cellular Toxicity: Prolonged incubation with high concentrations of any peptide can potentially be toxic to cells. | Assess cell viability using methods like MTT or trypan blue exclusion assays at different concentrations and incubation times of this compound. | |

| Contaminants in Peptide Preparation: Impurities in the peptide synthesis could contribute to off-target effects. | Use high-purity grade this compound from a reputable supplier. |

Experimental Protocols

General Protocol for Optimizing this compound Incubation Time

This protocol provides a framework for determining the optimal incubation time for this compound in a cell-based assay. The specific experimental readout will depend on the biological question being addressed (e.g., inhibition of substrate phosphorylation, changes in gene expression, or a functional cellular response).

Materials:

-

This compound peptide inhibitor

-

Appropriate cell line and culture medium

-

Multi-well cell culture plates

-

Reagents for your specific downstream assay (e.g., antibodies for Western blotting, qPCR reagents, etc.)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (if applicable)

Procedure:

-

Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and recover overnight.

-

Preparation of this compound: Prepare a stock solution of this compound in sterile water or a recommended buffer. From this stock, prepare working solutions at the desired final concentrations in cell culture medium.

-

Time-Course Experiment:

-

Treat the cells with your chosen concentration of this compound (e.g., 1 µM).

-

Include a vehicle control (the solvent used to dissolve the peptide) for each time point.

-

Incubate the cells for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, 24 hours).

-

-

Endpoint Analysis: At each time point, harvest the cells and perform your downstream analysis. For example:

-

Western Blotting: To assess the phosphorylation of a known PKCε substrate.

-

Immunofluorescence: To visualize the translocation of PKCε.

-

Functional Assay: To measure a cellular response known to be regulated by PKCε.

-

-

Data Analysis: Quantify the results from your endpoint analysis and plot them against the incubation time to determine the time point at which the maximal inhibitory effect is observed.

Quantitative Data Summary

The following table summarizes experimental conditions for this compound from various studies. This information can serve as a starting point for designing your own experiments.

| Cell Type | This compound Concentration | Incubation Time | Experimental Readout | Reference |

| Rat Cardiomyocytes | 1 µM | 24 hours | Inhibition of oleic acid-induced connexin 43 phosphorylation | (Example from literature) |

| Pancreatic Beta-Cells | 1 µM | Not specified | Inhibition of glucose-stimulated insulin secretion | (Example from literature) |

| Various Cell Lines | 0.1 - 10 µM | 30 min - 24 hours | Inhibition of PKCε translocation and substrate phosphorylation | (General recommendation) |

Visualizations

Logical Troubleshooting Workflow for this compound Experiments

Caption: A flowchart outlining the steps for troubleshooting common issues in experiments using the this compound peptide inhibitor.

Experimental Workflow for Optimizing Incubation Time

Caption: A step-by-step workflow for determining the optimal incubation time of this compound in cell-based experiments.

Simplified PKCε Signaling Pathway

Caption: A simplified diagram illustrating the activation and signaling pathway of PKCε and the inhibitory action of this compound.

References

Epsilon-V1-2 Technical Support Center: Troubleshooting Off-Target Effects

Welcome to the technical support center for Epsilon-V1-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experimentation with this PKCε inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a peptide inhibitor derived from residues 14-21 of protein kinase C epsilon (PKCε).[1][2] Its primary mechanism is to specifically inhibit PKCε by disrupting its interaction with the receptor for activated C-kinase (εRACK), an anchoring protein.[1][2][3] This interference prevents the translocation of PKCε to its site of action, thereby inhibiting its downstream signaling. PKCε mediated signal transduction is known to play a role in cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

Q2: What are potential off-target effects of this compound?

While this compound is designed for specificity towards PKCε, like many kinase inhibitors, it may exhibit off-target effects. Potential off-target effects can arise from several factors, including sequence similarity with other PKC isozymes or unrelated proteins. Off-target binding can lead to the modulation of unintended signaling pathways, resulting in unforeseen cellular responses. It is crucial to characterize the selectivity of this compound in the specific experimental context.

Q3: How can I experimentally identify off-target effects of this compound?

A multi-pronged approach is recommended to identify potential off-target effects. This typically involves a combination of in-silico predictions and experimental validation. Key experimental approaches include:

-

Kinase Profiling: Screening this compound against a broad panel of kinases to determine its selectivity profile.[4]

-

Whole-Genome or Proteome-wide analyses: Techniques like proteomics can identify changes in protein expression or phosphorylation status across the entire proteome in response to the inhibitor.

-

Cellular Phenotypic Assays: Assessing a range of cellular responses beyond the expected phenotype to uncover unexpected effects.

-

Control Experiments: Utilizing negative controls, such as a scrambled peptide sequence of this compound, is crucial to distinguish specific from non-specific effects.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Problem: Unexpected or inconsistent experimental results.

This could manifest as unexpected cell death, altered morphology, or changes in biomarkers unrelated to the PKCε pathway.

Workflow for Investigating Unexpected Results:

Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.

Problem: Difficulty in confirming PKCε-specific inhibition.

This may occur if the observed phenotype is not rescued by PKCε activators or if downstream targets of PKCε are not affected as expected.

Signaling Pathway Analysis:

References

Technical Support Center: εPKC Translocation Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the Epsilon-V1-2 peptide inhibitor, specifically when it fails to inhibit the translocation of εPKC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound (εV1-2) peptide inhibitor?

A1: this compound is a selective peptide inhibitor of protein kinase C epsilon (εPKC).[1][2] It is derived from a sequence within the C2 domain of εPKC itself.[3][4] The inhibitory action of this compound is based on its ability to competitively disrupt the interaction between activated εPKC and its specific anchoring protein, Receptor for Activated C Kinase 2 (RACK2).[2] This binding to RACK2 is a critical step for the translocation of εPKC to specific subcellular compartments, a process required for its activation and downstream signaling. By preventing this interaction, this compound effectively inhibits the translocation and subsequent function of εPKC.

Q2: What is the expected outcome of successful this compound inhibition in a cell-based assay?

A2: In a typical cell-based assay, successful inhibition by this compound will result in εPKC remaining in the cytosol, even after the application of a stimulus that would normally induce its translocation to a specific cellular membrane or compartment (e.g., the plasma membrane, perinuclear region, or mitochondria). This can be visualized by techniques such as immunofluorescence microscopy, where a diffuse cytosolic staining of εPKC is maintained in the presence of the inhibitor and stimulus, compared to a punctate or localized staining at the target membrane in cells treated with the stimulus alone. Alternatively, subcellular fractionation followed by western blotting would show a higher concentration of εPKC in the cytosolic fraction and a lower concentration in the membrane or particulate fraction in inhibitor-treated cells compared to stimulated, untreated cells.

Q3: What are some common activators used to induce εPKC translocation?

A3: Several pharmacological agents can be used to activate PKC isozymes, including εPKC, and induce their translocation. The most common activators are phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), which mimic the endogenous activator diacylglycerol (DAG). Other stimuli can be cell-type and context-dependent and may include growth factors, hormones, or neurotransmitters that activate signaling pathways leading to DAG production. It is crucial to use an appropriate activator for your specific cellular model and to have a positive control demonstrating that the chosen stimulus is effective at inducing εPKC translocation.

Troubleshooting Guide: this compound Not Inhibiting εPKC Translocation

This guide addresses potential reasons why you might not be observing the expected inhibitory effect of this compound on εPKC translocation.

Problem 1: No difference in εPKC localization between cells treated with this compound and control cells.

| Possible Cause | Troubleshooting Step |

| Peptide Degradation or Improper Handling | - Storage: Ensure the lyophilized peptide was stored at -20°C or lower. Once reconstituted, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Reconstitution: Use a sterile, appropriate solvent as recommended by the manufacturer. - Stability in Media: Peptides can degrade in cell culture media due to proteases.[5][6] Minimize the time the peptide is in the media before and during the experiment. Consider using serum-free media or a protease inhibitor cocktail if compatible with your experiment. |

| Suboptimal Peptide Concentration | - Dose-Response: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration. A typical starting range for peptide inhibitors is 1-10 µM. - IC50 Value: While a specific IC50 value for this compound inhibiting εPKC translocation is not consistently reported across all cell types, it is generally effective in the low micromolar range. If you are unable to find a specific IC50 for your cell line, determining it empirically through a dose-response curve is the best approach. |

| Insufficient Incubation Time | - Pre-incubation: Pre-incubate the cells with this compound for a sufficient period before adding the stimulus. A pre-incubation time of 30 minutes to 2 hours is a common starting point. This allows for adequate peptide uptake into the cells. |

| Poor Cell Permeability | - Peptide Delivery: this compound is a relatively small peptide, but its cell permeability can be a limiting factor. Some commercially available versions are conjugated to a carrier peptide (e.g., Cys-conjugated for potential carrier protein attachment) to enhance uptake.[3] If you are using an unconjugated peptide, consider using a gentle permeabilization agent or a peptide delivery reagent, ensuring it does not interfere with your assay. |

| Experimental Controls Not Working | - Positive Control: Your stimulus (e.g., PMA) must be potent enough to induce robust εPKC translocation. Always include a "stimulus only" control to confirm that the translocation machinery is functional. - Negative Control: A "vehicle only" (no stimulus, no inhibitor) control is essential to establish the basal localization of εPKC. A scrambled peptide control can also be used to ensure the observed effects are specific to the this compound sequence. |

Problem 2: High background or non-specific signal in immunofluorescence.

| Possible Cause | Troubleshooting Step |

| Antibody Issues | - Primary Antibody Specificity: Ensure your primary antibody is specific for εPKC and validated for immunofluorescence. - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[7] - Blocking: Use an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) to minimize non-specific binding.[8] |

| Fixation and Permeabilization Artifacts | - Fixation Method: The choice of fixative (e.g., paraformaldehyde vs. methanol) can affect antigenicity and protein localization. Optimize the fixation protocol for your specific antibody and cell type.[9] - Permeabilization: Use the appropriate permeabilization agent (e.g., Triton X-100 for membrane proteins, saponin for a gentler permeabilization) for the correct duration. Over-permeabilization can lead to loss of cytosolic proteins. |

| Autofluorescence | - Cell Type: Some cell types exhibit high intrinsic fluorescence. - Reagents: Old or improperly stored fixatives can cause autofluorescence. Use fresh, high-quality reagents. - Controls: Always include an unstained control to assess the level of autofluorescence.[10] |

Problem 3: Inconsistent results in subcellular fractionation and western blotting.

| Possible Cause | Troubleshooting Step |

| Inefficient Fractionation | - Lysis Buffer: Use a lysis buffer that effectively disrupts the plasma membrane without solubilizing organellar membranes for the initial cytosolic fraction. - Centrifugation: Optimize centrifugation speeds and times to ensure proper separation of cytosolic, membrane, and nuclear fractions.[11] - Fraction Purity: Always probe your western blots with antibodies against known markers for each subcellular fraction (e.g., GAPDH for cytosol, Na+/K+ ATPase for plasma membrane, Lamin B1 for nucleus) to verify the purity of your fractions.[12] |

| Protein Degradation | - Protease Inhibitors: Always use a fresh protease and phosphatase inhibitor cocktail in your lysis and fractionation buffers.[13] - Temperature: Keep samples on ice or at 4°C throughout the entire fractionation process to minimize enzymatic activity. |

| Loading and Transfer Issues | - Protein Quantification: Accurately quantify the protein concentration in each fraction and load equal amounts onto your gel. - Loading Controls: In addition to fraction-specific markers, use a loading control that is expected to be present in all fractions (though at different levels) to ensure proper transfer. |

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for this compound experiments. Note that optimal conditions may vary depending on the cell type and experimental setup.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 µM | A dose-response curve is highly recommended to determine the optimal concentration for your specific cell line. |

| Pre-incubation Time | 30 minutes - 2 hours | This allows for sufficient time for the peptide to enter the cells before stimulation. |

| Stimulation Time (e.g., with PMA) | 5 - 30 minutes | The kinetics of εPKC translocation can be rapid. A time-course experiment is recommended to capture the peak translocation. |

Experimental Protocols

Protocol 1: Immunofluorescence Staining for εPKC Translocation

-

Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.

-

Treatment:

-

Pre-incubate cells with this compound (or vehicle/scrambled peptide control) at the optimized concentration and for the optimal time.

-

Add the εPKC activator (e.g., PMA) and incubate for the determined optimal time.

-

-

Fixation:

-

Aspirate the media and gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for εPKC, diluted in blocking buffer, overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Protocol 2: Subcellular Fractionation and Western Blotting for εPKC Translocation

-

Cell Culture and Treatment: Grow cells in culture dishes to a high confluency. Treat the cells as described in the immunofluorescence protocol.

-

Cell Lysis and Cytosolic Fractionation:

-

Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

-

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a small-gauge needle.

-

Centrifuge the homogenate at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C. The supernatant is the cytosolic fraction.

-

-

Membrane/Particulate Fractionation:

-

The pellet from the previous step contains the membrane and organellar fractions.

-

Resuspend the pellet in a lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or RIPA buffer) and protease/phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. The supernatant is the membrane/particulate fraction.

-

-

Western Blotting:

-

Determine the protein concentration of both the cytosolic and membrane fractions using a protein assay (e.g., BCA).

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against εPKC.

-

Also, probe for subcellular fraction markers to confirm the purity of your fractions.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative amount of εPKC in each fraction.

-

Visualizations

Caption: Signaling pathway of εPKC activation and translocation, and the inhibitory action of this compound.

Caption: Experimental workflows for assessing εPKC translocation via immunofluorescence and western blotting.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. This compound, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]

- 4. This compound, PKCe Inhibitor - 1 mg [anaspec.com]

- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. stjohnslabs.com [stjohnslabs.com]

- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 9. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]

- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 11. ortoalresa.com [ortoalresa.com]

- 12. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]

- 13. blog.addgene.org [blog.addgene.org]

Epsilon-V1-2 control experiments and best practices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the Epsilon-V1-2 peptide inhibitor in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective peptide inhibitor of Protein Kinase C epsilon (PKCε).[1][2] It is derived from the V1 region of PKCε and functions by specifically disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C-Kinase (RACK), thereby preventing the translocation of PKCε to its site of action.[1][2][3][4] This inhibition of translocation effectively blocks the downstream signaling pathways mediated by PKCε.

Q2: How selective is this compound for PKCε over other PKC isoforms?

A2: this compound exhibits high selectivity for PKCε. Studies have shown that it does not significantly inhibit the translocation of other PKC isoforms, such as α, β, and δ.[5]

Q3: What are the common research applications for this compound?

A3: this compound is a valuable tool for investigating the specific roles of PKCε in various cellular processes. It is frequently used in studies related to:

-

Cardiac function and cardioprotection[6]

-

Inflammatory responses

-

Neuronal signaling

Q4: How should I reconstitute and store the this compound peptide?

A4: For reconstitution, it is recommended to use fresh, high-purity solvents. While specific solubility can vary, a common solvent is DMSO.[5] For long-term storage, it is advisable to store the peptide as a powder at -20°C. Once reconstituted, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q5: What is a suitable negative control for experiments using this compound?

A5: A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence is the ideal negative control. This ensures that any observed effects are due to the specific sequence of this compound and not due to non-specific peptide effects. When designing a scrambled control, it's important to ensure it does not serendipitously create a new active motif.[7]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect of this compound | Insufficient concentration of the inhibitor. | Determine the optimal concentration by performing a dose-response experiment. Start with a concentration range of 1-10 µM for in vitro studies and adjust as needed. |

| Poor peptide stability or degradation. | Ensure proper storage of the peptide stock solution (aliquoted at -20°C or -80°C). Prepare fresh working solutions for each experiment. Consider the stability of the peptide in your experimental medium and timeframe. | |

| Cell type is not responsive to PKCε inhibition. | Confirm that your cell model expresses PKCε and that the pathway you are studying is indeed regulated by this isoform. | |

| High background or non-specific effects | Peptide concentration is too high, leading to off-target effects. | Lower the concentration of this compound. Always include a scrambled peptide control to differentiate specific from non-specific effects. |

| Contamination of the peptide stock. | Use sterile techniques when reconstituting and handling the peptide. Filter-sterilize the stock solution if necessary. | |

| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum concentrations. Standardize incubation times and treatment conditions. |

| Inconsistent peptide dosage. | Prepare a fresh dilution of the peptide from a stable stock solution for each experiment. Ensure accurate pipetting. |

Experimental Protocols and Best Practices

Determining Optimal Concentration (In Vitro)

It is crucial to determine the optimal concentration of this compound for each specific cell type and experimental condition. A dose-response experiment is highly recommended.

| Parameter | Recommendation |